1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride
Overview
Description
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C₉H₂₀Cl₂N₂S It is a derivative of piperazine, a heterocyclic organic compound, and features a tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride typically involves the following steps:
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Formation of Tetrahydrothiopyran Ring: : The tetrahydrothiopyran ring can be synthesized through the hydrogenation of thiopyran. This process involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
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Piperazine Derivatization: : The next step involves the reaction of the tetrahydrothiopyran with piperazine. This can be achieved through nucleophilic substitution reactions where the piperazine acts as a nucleophile, attacking the electrophilic carbon in the tetrahydrothiopyran ring.
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Formation of Dihydrochloride Salt: : The final step is the formation of the dihydrochloride salt. This is typically done by treating the free base of the compound with hydrochloric acid, resulting in the precipitation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors to produce the tetrahydrothiopyran ring.
Continuous Flow Reactors: Employing continuous flow reactors for the piperazine derivatization step to ensure consistent quality and yield.
Crystallization: Utilizing crystallization techniques to purify the dihydrochloride salt, ensuring high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced derivatives of the piperazine ring
Substitution Products: Various substituted piperazine derivatives
Scientific Research Applications
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity. It can be used in the study of enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of the target molecules. The exact pathways involved can vary, but typically include:
Binding to Receptors: The compound may bind to neurotransmitter receptors, affecting signal transduction pathways.
Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride can be compared with other piperazine derivatives and thiopyran compounds:
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)ethanone share similar piperazine cores but differ in their substituents, leading to different chemical and biological properties.
Thiopyran Compounds: Compounds such as tetrahydrothiopyran-4-one and 2,3-dihydrothiopyran have similar thiopyran rings but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its combination of the tetrahydrothiopyran ring with the piperazine moiety, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
1-(thian-4-yl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAKJBDYQNCARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716638 | |
Record name | 1-(Thian-4-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914654-77-6 | |
Record name | 1-(Thian-4-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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